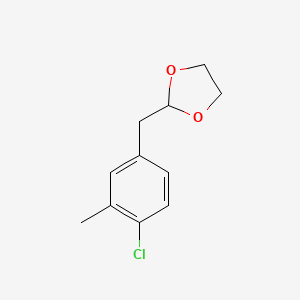

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene

Description

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 4, a methyl group at position 3, and a 1,3-dioxolane ring attached via a methylene group. Applications may include use as an intermediate in specialty chemicals or pesticides, inferred from structurally related compounds in and .

Properties

IUPAC Name |

2-[(4-chloro-3-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRDURFLWRQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2OCCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645888 | |

| Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-16-5 | |

| Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl alcohol and 1,3-dioxolane.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Procedure: The 4-chloro-3-methylbenzyl alcohol is reacted with 1,3-dioxolane in the presence of the acid catalyst. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Purification: After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the dioxolane ring, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Substitution: Formation of 4-azido-3-methyl (1,3-dioxolan-2-ylmethyl)benzene or 4-thio-3-methyl (1,3-dioxolan-2-ylmethyl)benzene.

Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

Reduction: Formation of 4-chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene derivatives with reduced dioxolane ring.

Scientific Research Applications

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxolane ring can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene | C₁₂H₁₅ClO₂ | 226.70 | N/A | Estimated ~300 | N/A |

| 4-Methoxy-3-methyl analog (CAS 898785-28-9) | C₁₂H₁₆O₃ | 208.25 | 1.099 | 303 | 100.9 |

| 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | C₁₀H₁₁ClO₂ | 198.65 | N/A | N/A | N/A |

| 3-Fluoro-2-methyl analog (CAS 123278-03-5) | C₁₁H₁₃FO₂ | 196.22 | N/A | N/A | N/A |

Key Observations :

- Substituent Effects : The methoxy group in the 4-methoxy analog increases polarity compared to the chloro derivative, reflected in its higher boiling point (303°C vs. estimated ~300°C for the chloro compound) .

- Halogen Influence : Chlorine’s electron-withdrawing nature may reduce reactivity in electrophilic substitutions compared to fluorine (3-fluoro-2-methyl analog), which is more electronegative .

- Steric Hindrance : The 3-methyl group in the target compound may hinder reactions at the ortho position, a factor absent in the 1-chloro-4-substituted analog .

Environmental and Degradation Behavior

- Biodegradation : Benzoic acid derivatives with chloro and methyl substituents (e.g., 4-chloro-3-methyl benzoic acid salts) are readily biodegradable, with half-lives <60 days under aerobic/anaerobic conditions . However, the dioxolane ring in the target compound may slow degradation due to its ether linkage’s stability.

Toxicity and Hazard Potential

- Human Health: Benzoic acid analogs are metabolized to hippuric acid, but the target compound’s unique structure may alter metabolic pathways. Limited data on eye irritation for benzoic acid (severely irritating in rabbits) suggest caution until specific toxicological studies are conducted .

Biological Activity

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene, with the molecular formula C11H13ClO2, is an organic compound characterized by a chloro substituent on a benzene ring and a dioxolane moiety. This unique structure positions it for diverse biological applications, including potential antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The compound's structure includes:

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Dioxolane Ring : Contributes to stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 212.67 g/mol |

| Purity | 95%-97% |

The biological activity of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is hypothesized to involve interactions with various cellular targets such as enzymes and receptors. The presence of the dioxolane ring may enhance its affinity for these targets, leading to modulation of biochemical pathways essential for microbial growth and cancer cell proliferation .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of p-Cymene have shown efficacy against various microbial strains. Research indicates that 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene could similarly be explored for its antimicrobial potential.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of structurally related compounds, 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antimicrobial agents.

Anticancer Activity

The compound has also been investigated for potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A recent study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells, indicating potent anticancer activity compared to doxorubicin (IC50 3.23 µg/mL) . The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.

Comparative Analysis

To better understand the biological activity of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene, a comparison with similar compounds is useful:

Table 2: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µg/mL) |

|---|---|---|

| 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene | Moderate | HCT-116: 1.9; MCF-7: 2.3 |

| p-Cymene | High | Not reported |

| 4-Chloro-benzyl alcohol | Low | HCT-116: 5.0; MCF-7: 6.0 |

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the functionalization of chlorinated benzene derivatives. A validated approach includes:

- Friedel-Crafts alkylation to introduce the dioxolane moiety, followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) .

- Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradient) ensures separation of isomers. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants to literature values for dioxolane derivatives .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of Cl or dioxolane groups) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical data require:

- X-ray crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles (e.g., C-Cl: ~1.74 Å) with DFT-optimized geometries .

- Computational validation : Use software like Gaussian or ORCA to simulate NMR chemical shifts (GIAO method) and compare with observed values .

- Cross-referencing : Align IR and MS data with PubChem entries or crystallographic databases (e.g., CCDC) .

Advanced: What strategies are effective in studying its reactivity for medicinal chemistry applications?

To explore bioactivity:

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC values ≤25 µg/mL indicate potency) .

- Molecular docking : Model interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Focus on hydrogen bonding with the dioxolane oxygen and hydrophobic contacts with the chlorobenzene ring .

Advanced: How to design experiments to explore its potential in material science?

Evaluate material properties via:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>250°C suggests thermal stability) .

- Electrochemical profiling : Use cyclic voltammetry (CH Instruments) in acetonitrile to assess redox behavior. Look for reversible peaks indicative of electron-rich aromatic systems .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

- Over-chlorination : Minimize by using stoichiometric Cl₂ gas instead of excess SO₂Cl₂ .

- Dioxolane ring opening : Avoid protic solvents (e.g., H₂O) during alkylation. Use anhydrous conditions with molecular sieves .

Advanced: How to analyze its stability under various environmental conditions?

- Accelerated stability studies : Expose samples to UV light (λ = 365 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor degradation via HPLC-MS .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.